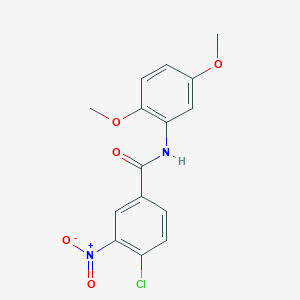

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Sciences

Benzamide derivatives are integral to modern chemical and pharmaceutical research due to their wide spectrum of biological activities. The amide bond is a fundamental component of peptides and proteins, and as such, benzamide-based molecules can act as mimics or inhibitors in various biological pathways. Researchers have successfully developed benzamide analogues that exhibit potent pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties. researchgate.netnih.gov

The nitro group, when incorporated into a benzamide structure, can significantly influence the molecule's bioactivity. Nitro-containing compounds are known to play a role in a range of therapeutic agents, from antimicrobials to anticancer drugs, often acting through mechanisms involving redox reactions within cells. researchgate.netnih.gov Specifically, 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized, with many showing potent anti-tumor activity against various cancer cell lines. nih.gov Furthermore, N-alkyl nitrobenzamides have been investigated as promising antitubercular agents, with their activity being highly dependent on the position of the nitro substituent. mdpi.comnih.gov The presence of halogen and methoxy (B1213986) groups can also modulate a compound's lipophilicity and its ability to interact with biological targets, further enhancing the chemical diversity and therapeutic potential of the benzamide scaffold. mdpi.comnih.gov

Overview of "4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide" within Benzamide Research Context

"this compound" is a specific derivative that embodies the chemical modularity of the benzamide scaffold. It is structurally defined by three key components:

A 4-chloro-3-nitrobenzoyl moiety : This part of the molecule features two electron-withdrawing groups on the aromatic ring. The nitro group at position 3 and the chloro group at position 4 are known to influence the electronic properties and biological activity of the compound. Research on related 4-substituted-3-nitrobenzamides suggests this core is a promising scaffold for developing agents with antiproliferative effects. nih.gov

An amide linker : This functional group is crucial for the structural integrity of the molecule and provides key hydrogen bonding sites for potential interactions with biological macromolecules like enzymes or receptors.

A 2,5-dimethoxyphenyl group : Attached to the amide nitrogen, this ring contains two electron-donating methoxy groups. Methoxy groups are known to affect a molecule's solubility, metabolic stability, and binding affinity to its target. mdpi.comnih.gov

The combination of these distinct chemical features in a single molecule makes "this compound" a compound of interest in targeted chemical synthesis programs. While it is not a widely commercialized or extensively documented compound, its structure places it within a class of molecules being actively investigated for potential therapeutic applications. Its synthesis would likely proceed via the acylation of 2,5-dimethoxyaniline (B66101) with 4-chloro-3-nitrobenzoyl chloride, a common method for creating such amide bonds. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₃ClN₂O₅ | 336.73 | N/A |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 96-99-1 |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 102-56-7 |

Note: Properties for the title compound are calculated as experimental data is not widely available.

Scope and Research Objectives for Investigating "this compound"

The investigation into "this compound" is driven by the need to explore new chemical entities with potentially novel biological activities. The specific structural arrangement of this compound suggests several clear research objectives.

The primary objectives for studying this compound would include:

Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic route for the compound and to fully characterize its chemical structure and purity using modern analytical techniques (e.g., NMR, MS, and elemental analysis).

Biological Screening: To perform in vitro screening of the compound against a panel of targets to identify potential biological activity. Based on the activities of related structures, this would focus on areas such as:

Anticancer Activity: Evaluating its cytotoxic effects on various human cancer cell lines, given that similar 4-substituted-3-nitrobenzamide derivatives have shown anti-tumor properties. nih.gov

Antimicrobial Activity: Testing its efficacy against pathogenic bacteria, particularly Mycobacterium tuberculosis, as other nitrobenzamides are known inhibitors of essential mycobacterial enzymes. mdpi.comnih.gov

Enzyme Inhibition: Assessing its potential as an inhibitor of specific enzymes, such as α-glucosidase or α-amylase, which are relevant targets for antidiabetic therapies and have been shown to be inhibited by other complex benzamides. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize analogues of the title compound by modifying the substitution patterns on either aromatic ring. This would help to determine which structural features are critical for any observed biological activity and to optimize the compound for increased potency and selectivity.

Table 2: Reported Biological Activities of Related Substituted Benzamide Scaffolds

| Benzamide Derivative Class | Reported Biological Activity | Reference |

| 4-Substituted-3-nitrobenzamides | Anti-tumor activity against various cancer cell lines | nih.gov |

| N-Alkyl 3,5-dinitrobenzamides | Potent antimycobacterial activity | mdpi.comnih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | α-glucosidase and α-amylase inhibition (antidiabetic) | nih.gov |

| General Substituted Benzamides | Anti-inflammatory, analgesic, antimicrobial | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCBPCOUKFVDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro N 2,5 Dimethoxyphenyl 3 Nitrobenzamide and Analogues

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While data for the specific title compound is not available, studies on analogous structures, such as 4-chloro-N-phenylbenzamide and 4-chloro-3-nitrobenzamide, reveal key features of their molecular geometry and crystal packing, which are likely to be relevant to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide.

Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

Intermolecular hydrogen bonds are pivotal in the formation of supramolecular architectures in the crystal lattice of benzamide (B126) derivatives. In the crystal structure of 4-chloro-N-phenylbenzamide, molecules are linked by N—H···O hydrogen bonds, forming chains. researchgate.net This type of interaction is a common feature in the crystal packing of amides.

Similarly, in the crystal of 4-chloro-3-nitrobenzamide, the molecules are connected by both N—H···O and C—H···O hydrogen bonds. These interactions create a stable, extended network in the solid state. The presence of the nitro group provides additional hydrogen bond acceptors, influencing the complexity of the hydrogen-bonding network.

Table 1: Hydrogen Bond Geometry in Analogous Structures

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 4-chloro-N-phenylbenzamide | N—H···O | 0.86 | 2.12 | 2.949(2) | 161 |

| 4-chloro-3-nitrobenzamide | N—H···O | 0.86 | 2.15 | 2.984(4) | 162 |

| 4-chloro-3-nitrobenzamide | C—H···O | 0.93 | 2.50 | 3.321(5) | 148 |

Pi-Pi Stacking Interactions and Aromatic Ring Orientations

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings contribute significantly to the stabilization of the crystal structures of these compounds. The relative orientation of the aromatic rings is a key factor in determining the strength and nature of these interactions.

For 4-chloro-3-nitrobenzamide, π-π contacts between the benzene (B151609) rings are observed, which further stabilize the crystal structure. The centroid-centroid distance between adjacent rings is a critical parameter in characterizing these interactions. The dihedral angle between the two aromatic rings in 4-chloro-N-phenylbenzamide is 59.6 (1)°. researchgate.net

Computational Approaches to Conformational Preferences and Stereoelectronic Properties

Computational chemistry provides a powerful tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For the title compound and its analogues, methods like Density Functional Theory (DFT) are employed to understand conformational preferences, electronic structure, and reactivity.

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly DFT, are widely used to predict the properties of benzamide derivatives. In a study of 4-chloro-N,N-diphenylbenzamide, DFT calculations were performed to analyze various molecular properties. niscpr.res.in

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability. A smaller gap suggests that the molecule is more reactive. For 4-chloro-N,N-diphenylbenzamide, the HOMO-LUMO energy gap was calculated to understand its relative stability. niscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP of related benzamides, the negative potential is typically localized around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The positive potential is generally found around the hydrogen atoms.

Table 2: Calculated Electronic Properties of an Analogous Benzamide

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-chloro-N,N-diphenylbenzamide | DFT/B3LYP | -6.54 | -1.58 | 4.96 |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. By calculating the potential energy as a function of specific dihedral angles, the most stable conformations can be identified. For benzamides, the rotation around the amide bond and the bonds connecting the aromatic rings to the amide group are of particular interest.

Energy minimization studies, often performed using DFT or other computational methods, are used to find the lowest energy (most stable) geometry of a molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography where available. For 4-chloro-N,N-diphenylbenzamide, the optimized structural parameters have been calculated and compared with experimental values. niscpr.res.in

Investigations of Molecular Recognition and Interactions Mediated by the Chemical Compound

Elucidation of Potential Molecular Targets and Binding Site Characteristics

While direct experimental studies on 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide are not extensively documented in publicly available literature, insights into its potential molecular targets can be inferred from the activities of structurally similar compounds. The benzamide (B126) scaffold is a common feature in a variety of enzyme inhibitors, particularly those targeting kinases. nih.govresearchgate.net Research on related substituted benzamide derivatives has highlighted their potential to interact with the ATP-binding sites of protein kinases, which are crucial regulators of cellular signaling pathways. nih.govacs.org

Molecular docking studies on other chloro-nitrobenzamide derivatives have suggested potential interactions with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. tandfonline.comresearchgate.net These studies reveal that the binding of such compounds is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces within the enzyme's active site. For instance, the nitro group can act as a hydrogen bond acceptor, while the chlorinated phenyl ring can engage in hydrophobic interactions.

Furthermore, benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, have been investigated for their antibacterial properties, with molecular docking studies suggesting that they may target bacterial enzymes like DNA gyrase. mdpi.com This raises the possibility that this compound could also exhibit affinity for bacterial protein targets. The specific arrangement of the chloro, nitro, and dimethoxyphenyl substituents would play a critical role in determining the precise binding site characteristics and the strength of these interactions.

Analysis of Ligand-Receptor Interaction Hypotheses (e.g., enzyme inhibition models)

Based on the potential molecular targets identified for similar compounds, several ligand-receptor interaction hypotheses can be formulated for this compound. A prominent hypothesis is its potential as a kinase inhibitor. In this model, the benzamide core would likely occupy the adenine-binding region of the ATP pocket of a kinase. The N-(2,5-dimethoxyphenyl) moiety could extend into a hydrophobic pocket, while the 4-chloro and 3-nitro substituents on the benzamide ring could form specific interactions with amino acid residues at the entrance of the binding site, potentially enhancing binding affinity and selectivity. nih.govnih.gov

Another plausible hypothesis involves the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. tandfonline.comresearchgate.net In this scenario, the compound would bind to the active site of these enzymes, preventing the breakdown of complex carbohydrates into simpler sugars. The dimethoxyphenyl group might mimic the structure of a natural substrate, while the chloro and nitro groups could form hydrogen bonds and other interactions with key catalytic residues, thereby blocking enzymatic activity.

Computational molecular docking simulations are a powerful tool for exploring these hypotheses. By creating a three-dimensional model of the ligand-receptor complex, it is possible to predict the binding mode and estimate the binding affinity. Such studies on related benzamide derivatives have shown that specific amino acid residues within the active site can form crucial hydrogen bonds and hydrophobic interactions with the ligand. tandfonline.comresearchgate.net For this compound, similar in silico studies would be invaluable in visualizing its potential binding poses within the active sites of various target enzymes and refining these interaction hypotheses.

Structure-Activity Relationship (SAR) Studies Through Systematic Structural Modifications

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the this compound molecule, researchers can identify key structural features required for potent and selective interactions with its molecular target.

The substituents on the benzamide and phenyl rings of this compound are expected to have a significant impact on its molecular interactions.

The 4-chloro and 3-nitro groups: The electron-withdrawing nature of the chloro and nitro groups can influence the electronic properties of the benzamide ring, potentially affecting its ability to form hydrogen bonds and other electrostatic interactions. nih.gov The position of these substituents is also critical. For example, in a series of 3-substituted benzamide derivatives, the presence of a halogen at the 3-position was found to be important for potent Bcr-Abl kinase inhibitory activity. nih.gov The nitro group, with its ability to act as a hydrogen bond acceptor, can also play a crucial role in anchoring the molecule within a binding site. tandfonline.com

The following table summarizes the potential impact of these substituents on molecular interactions:

| Substituent | Position | Potential Impact on Molecular Interactions |

| Chloro | 4-position of benzamide | Electron-withdrawing, can influence electrostatic interactions and hydrophobic contacts. |

| Nitro | 3-position of benzamide | Strong electron-withdrawing group, potential hydrogen bond acceptor. |

| Methoxy (B1213986) | 2-position of N-phenyl | Can act as a hydrogen bond acceptor, influences steric conformation. |

| Methoxy | 5-position of N-phenyl | Can act as a hydrogen bond acceptor, contributes to lipophilicity. |

Based on SAR studies of related compounds, several hypotheses can be proposed regarding the correlation between the structural features of this compound and its binding affinity.

The combination of a halogen and a nitro group on the benzamide ring appears to be a favorable feature for the inhibitory activity of some enzyme classes. nih.govtandfonline.com It is plausible that the chloro group occupies a specific hydrophobic pocket while the nitro group forms a key hydrogen bond. Altering the position or nature of these substituents would likely lead to a significant change in binding affinity.

The dimethoxy substitution pattern on the N-phenyl ring is another critical determinant of binding affinity. It is hypothesized that these groups are essential for fitting into a complementary pocket in the target protein. The loss or relocation of these methoxy groups would likely result in a decrease in binding affinity due to a loss of favorable van der Waals interactions and potential hydrogen bonds.

The following table outlines hypothetical correlations between structural features and binding affinity:

| Structural Feature | Hypothesis on Binding Affinity |

| Benzamide core | Acts as a scaffold for orienting key interacting groups. |

| 4-chloro and 3-nitro substitution | The specific positioning of these electron-withdrawing groups is critical for strong binding, likely through a combination of hydrophobic and electrostatic interactions. |

| N-(2,5-dimethoxyphenyl) group | The dimethoxy substitution pattern is hypothesized to be optimal for fitting into a hydrophobic pocket of the target, maximizing van der Waals contacts. |

| Amide linker | Provides a degree of conformational flexibility, but is likely constrained to a specific orientation for active binding. |

Theoretical Studies and Predictive Modeling for 4 Chloro N 2,5 Dimethoxyphenyl 3 Nitrobenzamide

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme, and to analyze the stability of the resulting complex over time.

Molecular docking studies for compounds structurally related to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, such as other substituted benzamides, have been instrumental in identifying key interactions with various biological targets. For instance, studies on nitrobenzamide derivatives have revealed their potential to bind effectively to enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net In such docking analyses, the benzamide (B126) core often forms crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. For this compound, it is hypothesized that the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The nitro and chloro substituents can further influence the binding affinity and specificity through electrostatic and halogen bonding interactions. nih.gov

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes in a simulated physiological environment. For various benzamide analogues, MD simulations have been employed to confirm the stability of the docked poses and to analyze the persistence of key intermolecular interactions over time. nih.govnih.govrsc.org These simulations can reveal the flexibility of the ligand within the binding pocket and the role of water molecules in mediating interactions. For this compound, an MD simulation would be crucial to validate the stability of its predicted binding mode and to provide a more accurate estimation of its binding free energy.

Table 1: Predicted Ligand-Target Interactions for Structurally Similar Benzamide Derivatives

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| α-Glucosidase | ASP214, GLU276 | Hydrogen Bonding, Electrostatic | nih.gov |

| α-Amylase | ASP197, GLU233 | Hydrogen Bonding, Hydrophobic | nih.gov |

| FtsZ | VAL207, ASN263 | Hydrogen Bonding | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | - | Hydrogen Bonding, π-π Stacking | nih.govresearchgate.net |

| D4 Dopamine Receptor | TM5 and TM6 residues | Steric and Hydrophobic Interactions | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds.

For classes of compounds like nitroaromatics and benzamides, QSAR studies have been successfully applied to predict their biological activities, including inhibitory effects on various enzymes and their toxicity. nih.govnih.gov These studies often utilize a range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters. For this compound, a QSAR model could be developed using a training set of structurally related benzamide derivatives with known biological activity against a specific target. The model could then be used to predict the activity of the title compound.

Key descriptors that are often found to be significant in QSAR models for nitroaromatic compounds include the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the compound's electrophilicity and potential for nitroreduction, and the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. nih.govresearchgate.net The presence of the nitro group and hydroxyl groups has also been identified as a relevant molecular property for the photosynthetic inhibitory efficiency of certain benzamide derivatives. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide further insights by mapping the steric and electrostatic fields of the molecule that are critical for its activity. mdpi.comnih.gov

Table 2: Common Molecular Descriptors in QSAR Models for Nitroaromatic/Benzamide Compounds

| Descriptor Type | Example Descriptor | Property Represented | Reference |

| Electronic | LUMO Energy, Dipole Moment | Reactivity, Polarity | nih.govresearchgate.net |

| Hydrophobic | LogP | Lipophilicity, Membrane Permeability | nih.govresearchgate.net |

| Steric | Molar Refractivity | Molecular Size and Shape | mdpi.comnih.gov |

| Topological | Wiener Index | Molecular Branching and Connectivity | researchgate.net |

| 3D-QSAR | CoMFA/CoMSIA Fields | 3D Steric and Electrostatic Properties | mdpi.comnih.gov |

In Silico Prediction of Molecular Behavior and Interaction Propensities

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. These predictive models are built using large datasets of compounds with experimentally determined ADMET properties.

For this compound, various in silico tools can be used to predict its drug-likeness based on rules such as Lipinski's Rule of Five and Veber's Rule. nih.govmdpi.com These rules evaluate parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. Furthermore, computational models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.commdpi.com

Toxicity prediction is another critical aspect of in silico analysis. Models are available to predict potential liabilities such as mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. mdpi.comjonuns.com For nitroaromatic compounds, there is a particular focus on predicting mutagenicity, as the nitro group can be metabolically reduced to reactive intermediates. nih.gov In silico ADMET predictions for structurally similar benzamide derivatives have shown good absorption and solubility profiles, with some predictions of hepatotoxicity depending on the specific substitutions. nih.govjonuns.com

Table 3: Predicted ADMET Properties for Representative Benzamide Derivatives

| ADMET Property | Predicted Outcome | Significance | Reference |

| Intestinal Absorption | High | Good potential for oral bioavailability | mdpi.commdpi.com |

| Blood-Brain Barrier Permeability | Variable | CNS activity potential depends on structure | mdpi.commdpi.com |

| Cytochrome P450 Inhibition | Often predicted | Potential for drug-drug interactions | mdpi.com |

| AMES Mutagenicity | Often negative for benzamides, but a concern for nitroaromatics | Indicates potential for carcinogenicity | nih.govmdpi.com |

| Hepatotoxicity | Variable | Potential for liver toxicity | mdpi.comjonuns.com |

Future Directions and Emerging Research Avenues for 4 Chloro N 2,5 Dimethoxyphenyl 3 Nitrobenzamide Derivatives

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The generation of a diverse library of 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide derivatives is paramount for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on moving beyond traditional synthetic routes to embrace more efficient and versatile methodologies.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, stands out as a powerful tool for the rapid assembly of diverse chemical scaffolds. Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings could be employed for late-stage functionalization of the benzamide (B126) core, allowing for the introduction of a wide array of substituents with high yields and stereocontrol. Another promising area is the use of photocatalysis, which, through the use of visible light, can activate otherwise non-reactive functional groups under mild conditions, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Furthermore, the development of novel routes to key intermediates, such as functionalized 5-aminopyrazoles, could serve as building blocks for creating more complex fused heterocyclic systems derived from the benzamide scaffold. nih.gov These advanced synthetic strategies will be instrumental in generating novel analogues with enhanced properties and diverse biological activities.

Table 1: Comparison of Potential Synthetic Methodologies for Derivative Synthesis

| Methodology | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, allows for late-stage functionalization. | Catalyst sensitivity, potential for side reactions, cost of palladium catalysts. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, sustainable approach. | Requires specialized equipment, potential for phototoxicity of catalysts. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid generation of molecular complexity. | Optimization can be challenging, limited to specific reaction types. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for scalability. | High initial equipment cost, potential for clogging with solid byproducts. |

Advanced Computational Design for Next-Generation Analogues

The rational design of next-generation analogues of this compound will be heavily reliant on advanced computational techniques. In silico methods provide a powerful platform for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby streamlining the drug discovery process. impactfactor.orgmdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to explore the structural features of benzamide derivatives and their impact on biological activity. mdpi.comnih.gov These models can provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target.

Molecular docking and molecular dynamics (MD) simulations will be instrumental in elucidating the binding modes of these derivatives within the active sites of target proteins. mdpi.comnih.gov By understanding these interactions at a molecular level, researchers can design novel analogues with improved potency and selectivity. Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like profiles. mdpi.com

Table 2: Key Computational Techniques for Analogue Design

| Computational Technique | Application in Analogue Design | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Identifying key structural features for biological activity. mdpi.comnih.gov | Predictive models to guide the design of more potent compounds. |

| Molecular Docking | Predicting the binding orientation and affinity of ligands to a target protein. mdpi.comnih.gov | Identification of key protein-ligand interactions for optimization. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov | Assessment of binding stability and conformational changes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.com | Early identification of compounds with poor drug-like properties. |

Interdisciplinary Research Perspectives involving Advanced Benzamide Scaffolds

The unique structural features of this compound and its derivatives make them attractive candidates for exploration in various interdisciplinary fields beyond traditional medicinal chemistry. The inherent properties of the benzamide scaffold lend themselves to applications in materials science and chemical biology.

In the realm of chemical biology , oligo-benzamide scaffolds have been shown to act as rigid organic frameworks capable of mimicking the secondary structures of proteins, such as α-helices. nih.gov This mimicry can be used to disrupt protein-protein interactions, which are implicated in a wide range of diseases. nih.gov Derivatives of this compound could be designed to emulate specific peptide segments, leading to the development of novel therapeutic agents that target these challenging interactions.

From a materials science perspective, the aromatic and polar nature of the benzamide core suggests potential applications in the development of novel organic materials. The ability of benzamide derivatives to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling materials, liquid crystals, or even organic semiconductors. The specific substitution pattern of the target compound could be systematically modified to tune these intermolecular interactions and, consequently, the material properties.

The convergence of synthetic chemistry, computational modeling, and these interdisciplinary fields will be crucial in unlocking the full potential of advanced benzamide scaffolds. The exploration of these future directions promises to yield not only novel therapeutic agents but also innovative materials with tailored functionalities.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide?

A common approach involves reacting a substituted aniline (e.g., 2,5-dimethoxyaniline) with an acyl chloride derivative (e.g., 4-chloro-3-nitrobenzoyl chloride) in a polar aprotic solvent like dichloromethane. Triethylamine is typically added to scavenge HCl, followed by sequential washing with dilute acid, Na₂CO₃, and brine. Purification via short-column chromatography using neutral Al₂O₃ yields the product . Optimization of molar ratios (1:1.2 amine:acyl chloride) and reaction time (30–60 minutes) is critical for high yields.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Aromatic protons in the dimethoxyphenyl group typically resonate at δ 3.7–3.9 ppm (OCH₃) and δ 6.5–7.5 ppm (aromatic H) .

- IR spectroscopy identifies functional groups: nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching), amide (1650–1680 cm⁻¹, C=O stretch) .

- X-ray crystallography resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups), aiding in polymorph identification .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store separately from strong oxidizers; nitro groups may pose explosion risks under extreme conditions.

- Dispose of waste via licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and optimize synthesis?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. For example:

- Reaction path searches using tools like GRRM or QM/MM simulations predict feasible routes for acylation or nitro-group reduction.

- Solvent effects are modeled via COSMO-RS to select optimal solvents (e.g., dichloromethane vs. THF) .

- Machine learning (e.g., Bayesian optimization) narrows experimental conditions (temperature, stoichiometry) by training on existing kinetic data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., bacterial vs. mammalian) to assess selectivity.

- Metabolic stability studies : Use liver microsomes to identify rapid degradation pathways that may skew activity .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm enzyme targets (e.g., bacterial phosphopantetheinyl transferases) .

Q. What factorial design approaches optimize synthesis conditions for derivatives?

A 2³ full factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:

- Response variables : Yield, purity, reaction time.

- Analysis : ANOVA identifies significant interactions (e.g., solvent polarity × temperature). For example, higher polarity solvents (DMF) may accelerate reactions at 60°C but reduce yield due to side reactions .

Q. What are the electronic and steric effects of nitro and chloro substituents on reactivity?

- Nitro groups : Strong electron-withdrawing meta-directors that stabilize intermediates in nucleophilic aromatic substitution.

- Chloro groups : Moderate electron-withdrawing effects enhance electrophilicity at the benzamide carbonyl, facilitating amide bond formation .

- Steric hindrance : Ortho-substituents (e.g., 2,5-dimethoxy) may slow crystallization but improve solubility in DMSO .

Q. How to design experiments to study enzyme interactions and biochemical pathways?

- Enzyme inhibition assays : Measure Ki values using fluorescence polarization or SPR for binding kinetics.

- Molecular docking : Use AutoDock Vina to predict binding poses with bacterial enzymes (e.g., acetyltransferase).

- Pathway analysis : Metabolomic profiling (LC-MS) identifies disrupted pathways (e.g., fatty acid biosynthesis) in treated bacterial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.